molecular formula C66H85NO2S7 B11937404 Pbdb-T

Pbdb-T

Cat. No.: B11937404
M. Wt: 1148.9 g/mol
InChI Key: PBUZKCGMLUAKFN-UHFFFAOYSA-N
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Preparation Methods

PBDB-T is typically synthesized through a direct arylation polycondensation reaction. This method involves the coupling of monomers using palladium catalysts under specific conditions. The reaction conditions often include the use of solvents like toluene and bases such as potassium carbonate. The polymerization process is carried out at elevated temperatures to ensure complete reaction .

In industrial production, the synthesis of this compound involves large-scale polymerization reactors where the monomers are mixed and reacted under controlled conditions. The polymer is then purified through precipitation and washing to remove any unreacted monomers and by-products .

Chemical Reactions Analysis

PBDB-T undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

For example, in oxidation reactions, this compound can form oxidized derivatives with altered electronic properties. In reduction reactions, the polymer can be reduced to form different conjugated structures. Substitution reactions often involve the replacement of specific functional groups on the polymer backbone, leading to the formation of new derivatives with unique properties .

Scientific Research Applications

PBDB-T has a wide range of scientific research applications, particularly in the field of organic photovoltaics. It is used as a donor material in bulk heterojunction solar cells, where it is blended with acceptor materials to form the active layer of the solar cell. This combination allows for efficient charge separation and transport, leading to high power conversion efficiencies .

In addition to its use in solar cells, this compound is also explored for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of PBDB-T in organic photovoltaics involves the absorption of light, which generates excitons (electron-hole pairs). These excitons then migrate to the donor-acceptor interface, where they dissociate into free charge carriers (electrons and holes). The electrons are transported through the acceptor material, while the holes are transported through the this compound polymer. This process results in the generation of an electric current .

The molecular targets and pathways involved in this mechanism include the conjugated polymer backbone, which facilitates the transport of charge carriers, and the donor-acceptor interface, which plays a crucial role in exciton dissociation .

Comparison with Similar Compounds

PBDB-T is often compared with other conjugated polymers such as PTB7 and PM6. These polymers share similar structures and electronic properties but differ in their specific functional groups and side chains. For example, PTB7 has a similar conjugated backbone but different side chains, which can affect its solubility and electronic properties .

Compared to PTB7 and PM6, this compound exhibits higher power conversion efficiencies and better stability in organic photovoltaic applications. Its unique combination of electronic properties and structural features makes it a preferred choice for high-performance solar cells .

Similar compounds to this compound include:

  • PTB7
  • PM6
  • This compound-SF

These compounds are also used in organic electronics and share similar synthetic routes and applications .

Properties

Molecular Formula

C66H85NO2S7

Molecular Weight

1148.9 g/mol

IUPAC Name

azane;7-[5-[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-6-methylthieno[2,3-f][1]benzothiol-2-yl]thiophen-2-yl]-1,3-bis(2-ethylhexyl)-5-methylthieno[3,4-f][2]benzothiole-4,8-dione

InChI

InChI=1S/C66H82O2S7.H3N/c1-11-19-23-41(15-5)34-45-27-29-50(71-45)57-47-33-39(9)69-64(47)58(51-30-28-46(72-51)35-42(16-6)24-20-12-2)48-38-53(75-65(48)57)49-31-32-52(73-49)66-61-56(40(10)70-66)62(67)59-54(36-43(17-7)25-21-13-3)74-55(60(59)63(61)68)37-44(18-8)26-22-14-4;/h27-33,38,41-44H,11-26,34-37H2,1-10H3;1H3

InChI Key

PBUZKCGMLUAKFN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)C5=CC=C(S5)C6=C7C(=C(S6)C)C(=O)C8=C(SC(=C8C7=O)CC(CC)CCCC)CC(CC)CCCC)C9=CC=C(S9)CC(CC)CCCC)C.N

Related CAS

1415929-80-4

Origin of Product

United States

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